

Application Note: UHPLC-Q/TOF-MS for Sinapine Thiocyanate Metabolite Profiling

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Compound of Interest

Compound Name: Sinapine thiocyanate

Cat. No.: B192392

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Introduction

Sinapine thiocyanate (ST) is a significant bioactive alkaloid found in the seeds of cruciferous plants, such as Semen Sinapis (mustard seed) and Semen Raphani (radish seed).^{[1][2]} It is recognized for its pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.^{[3][4][5]} Understanding the metabolic fate of **sinapine thiocyanate** is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the metabolite profiling of **sinapine thiocyanate** in biological matrices using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q/TOF-MS). This technique offers high resolution, mass accuracy, and sensitivity, making it ideal for identifying and characterizing drug metabolites.^{[6][7]}

Experimental Protocols

Sample Preparation (Rat Plasma)

This protocol is a general procedure for the extraction of metabolites from plasma and may be adapted based on specific experimental needs.

Materials:

- Rat plasma samples containing **sinapine thiocyanate** metabolites

- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge (capable of 13,000 rpm and 4°C)
- Pipettes and tips

Procedure:

- Thaw frozen plasma samples on ice to prevent degradation of metabolites.
- In a 1.5 mL microcentrifuge tube, add 100 μ L of plasma.
- To precipitate proteins, add 400 μ L of ice-cold acetonitrile (a 4:1 ratio of ACN to plasma).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds to ensure the residue is fully dissolved.

- Centrifuge at 13,000 rpm for 5 minutes at 4°C to pellet any remaining particulates.
- Transfer the clear supernatant to an autosampler vial for UHPLC-Q/TOF-MS analysis.

UHPLC-Q/TOF-MS Analysis

Instrumentation:

- UHPLC system (e.g., Agilent 1290 Infinity II LC System or equivalent)
- Q-TOF Mass Spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent) with an electrospray ionization (ESI) source.

UHPLC Parameters:

Parameter	Value
Column	C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 15 min, hold at 95% B for 3 min, then return to 5% B and equilibrate for 2 min
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Q-TOF MS Parameters:

Parameter	Value
Ionization Mode	ESI Positive and Negative
Capillary Voltage	3500 V
Fragmentor Voltage	120 V
Skimmer Voltage	65 V
Gas Temperature	325°C
Gas Flow	8 L/min
Nebulizer Pressure	35 psig
Mass Range	m/z 100-1000
Acquisition Mode	MS1 and Auto MS/MS
Collision Energy	Ramped (e.g., 10-40 eV for MS/MS)

Data Presentation

Identified Metabolites of Sinapine Thiocyanate

Thirteen metabolites of **sinapine thiocyanate** were identified in rat plasma, urine, and feces.^[1]
^[2] The primary metabolic pathways include demethylation, deamination, hydrogenation, dehydration, and conjugation with glucuronic acid and sulfate.^{[1][2]}

Table 1: Summary of Identified **Sinapine Thiocyanate** Metabolites

Metabolite ID	Proposed Transformation	Molecular Formula
M1	Demethylation	C15H22NO5+
M2	Demethylation	C15H22NO5+
M3	Dehydration	C16H22NO4+
M4	Deamination	C16H23O6+
M5	Hydrogenation	C16H26NO5+
M6	Glucuronide Conjugation	C22H31NO11+
M7	Glucuronide Conjugation	C22H31NO11+
M8	Sulfate Conjugation	C16H23NO8S+
M9	Sulfate Conjugation	C16H23NO8S+
M10	Demethylation + Glucuronide Conjugation	C21H29NO11+
M11	Demethylation + Sulfate Conjugation	C15H21NO8S+
M12	Hydrogenation + Glucuronide Conjugation	C22H33NO11+
M13	Hydrogenation + Sulfate Conjugation	C16H25NO8S+

Note: This table is a representation based on the reported metabolic transformations. The exact structures would require further spectroscopic analysis.

Pharmacokinetic Parameters of Sinapine Thiocyanate in Rats

A study in male Sprague-Dawley rats provided the following pharmacokinetic data after oral and intravenous administration.[\[1\]](#)[\[2\]](#)

Table 2: Pharmacokinetic Parameters of **Sinapine Thiocyanate**

Parameter	Oral Administration (100 mg/kg)	Intravenous Administration (2 mg/kg)
C _{max} (Maximum Plasma Concentration)	47.82 ± 18.77 nM	N/A
T _{max} (Time to Maximum Concentration)	88.74 ± 20.08 min	N/A
T _{1/2} (Half-life)	67.52 ± 15.69 min	Not specified in abstract
V _d (Apparent Volume of Distribution)	78.60 ± 14.44 L/kg	107.51 ± 21.16 L/kg
Absolute Oral Bioavailability	1.84%	N/A

Visualizations

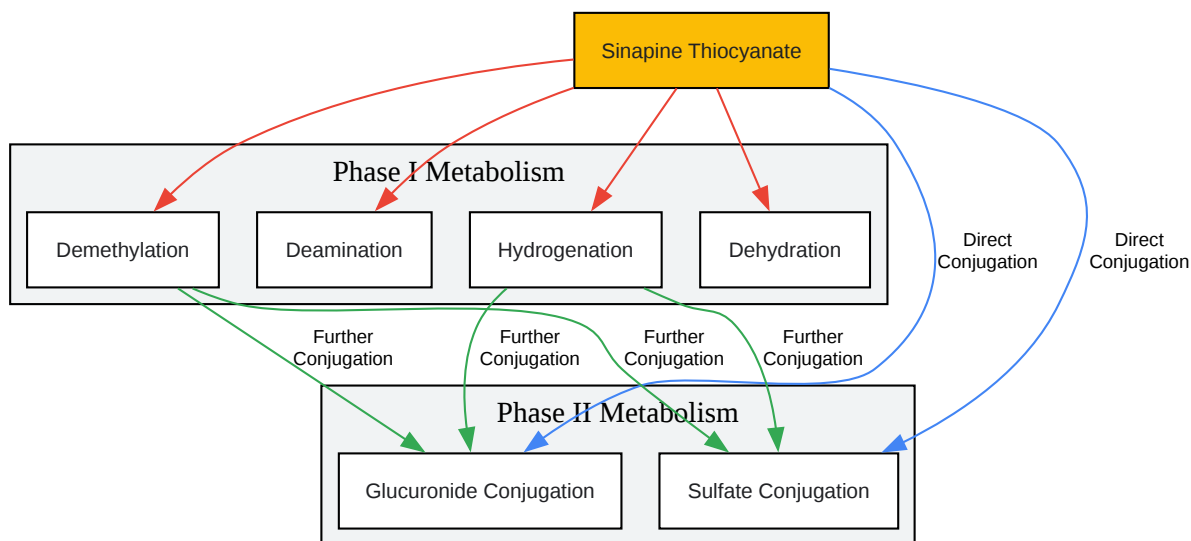
Experimental Workflow



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Caption: Experimental workflow for **sinapine thiocyanate** metabolite profiling.

Metabolic Pathways of Sinapine Thiocyanate



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Caption: Proposed metabolic pathways of **sinapine thiocyanate**.

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